![molecular formula C11H9FO3 B2610310 4-Ethoxy-6-fluorocoumarin CAS No. 527751-30-0](/img/structure/B2610310.png)
4-Ethoxy-6-fluorocoumarin
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Overview
Description
4-Ethoxy-6-fluorocoumarin is a unique chemical compound with the empirical formula C11H9FO3 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 4-Ethoxy-6-fluorocoumarin is 208.19 . The SMILES string representation of its structure isCCOC1=CC(=O)Oc2ccc(F)cc12
. Physical And Chemical Properties Analysis
4-Ethoxy-6-fluorocoumarin is a solid substance . Its empirical formula is C11H9FO3 , and it has a molecular weight of 208.19 .Scientific Research Applications
Fluorescent Probes
Coumarin fluorescent probes, including 4-Ethoxy-6-fluorocoumarin, have been one of the hot topics in recent years . They are widely used in biochemistry, environmental protection, and disease prevention . The three main light-emitting mechanisms of these probes are PET, ICT, and FRET .
Detection of Metal Ions
Coumarin fluorescent probes, such as 4-Ethoxy-6-fluorocoumarin, are used for the detection of various metal ions, including Cu 2+, Hg 2+, Mg 2+, and Zn 2+ . They are also used to detect environmental polarity, and active oxygen and sulfide .
Biological Activities
Coumarin, the core structure of 4-Ethoxy-6-fluorocoumarin, has a variety of biological activities, usually associated with low toxicity . It is widely distributed in different parts of plants and has the highest concentration in fruits, seeds, roots, and leaves .
Medicinal Chemistry
Coumarin derivatives, including 4-Ethoxy-6-fluorocoumarin, are widely used in the field of medicinal chemistry . They can be used as fluorescent probes for metal ions due to their highly variable size, hydrophobicity, and chelation .
Synthesis of Fluorescent Probes
In terms of the synthesis of coumarin fluorescent probes, the existing substituents on the core of coumarin compounds, including 4-Ethoxy-6-fluorocoumarin, are modified . Most of the fluorescent probes are formed by modifying the 3 and 7 position substituents on the mother nucleus .
Unique Chemical Structure
The unique chemical structure of coumarin, including 4-Ethoxy-6-fluorocoumarin, facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This important scaffold exhibits promising applications in uncountable fields of medicinal chemistry .
Mechanism of Action
Target of Action
This compound is a derivative of coumarin, a bicyclic oxygen-bearing heterocyclic scaffold formed by the fusion of benzene with the pyrone ring . Coumarin derivatives have been developed, synthesized, and evaluated to target a variety of therapeutic domains
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
For example, some coumarin derivatives have been found to inhibit the enzyme aromatase, which plays a key role in the biosynthesis of estrogen from androgens
Pharmacokinetics
It is known that coumarins, upon oral ingestion, are almost fully absorbed, but only a small percentage of the drug enters the bloodstream
Result of Action
Coumarin derivatives are known to have various biological and therapeutic properties, including anticoagulant, antimicrobial, anti-inflammatory, antidiabetic, anticancer, anticonvulsant, and antiproliferative activities
Action Environment
It is known that coumarin derivatives display high environmental sensitivity, with a significant increase in emission intensity in hydrophobic solvents
properties
IUPAC Name |
4-ethoxy-6-fluorochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDYDCPYWZBECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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